Cas no 1396768-92-5 (1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one)

1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one is a synthetic organic compound featuring a piperidine core functionalized with a furan-2-ylmethylthio moiety and an acetyl group. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the furan ring and sulfur-containing linker may enhance binding affinity or modulate physicochemical properties, such as solubility or metabolic stability. Its well-defined molecular architecture allows for precise modifications, making it a versatile building block in medicinal chemistry. The compound’s purity and stability under standard conditions further support its suitability for research and industrial applications.
1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one structure
1396768-92-5 structure
Product name:1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one
CAS No:1396768-92-5
MF:C13H19NO2S
Molecular Weight:253.360462427139
CID:5364191

1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-[4-[[(2-Furanylmethyl)thio]methyl]-1-piperidinyl]ethanone
    • 1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one
    • インチ: 1S/C13H19NO2S/c1-11(15)14-6-4-12(5-7-14)9-17-10-13-3-2-8-16-13/h2-3,8,12H,4-7,9-10H2,1H3
    • InChIKey: CDCCJKSDYKFIMS-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCC(CSCC2=CC=CO2)CC1)C

じっけんとくせい

  • 密度みつど: 1.132±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 401.8±20.0 °C(Predicted)
  • 酸度系数(pKa): -0.74±0.40(Predicted)

1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6374-5339-5μmol
1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one
1396768-92-5
5μmol
$94.5 2023-09-09
Life Chemicals
F6374-5339-4mg
1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one
1396768-92-5
4mg
$99.0 2023-09-09
Life Chemicals
F6374-5339-10mg
1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one
1396768-92-5
10mg
$118.5 2023-09-09
Life Chemicals
F6374-5339-3mg
1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one
1396768-92-5
3mg
$94.5 2023-09-09
Life Chemicals
F6374-5339-2μmol
1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one
1396768-92-5
2μmol
$85.5 2023-09-09
Life Chemicals
F6374-5339-10μmol
1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one
1396768-92-5
10μmol
$103.5 2023-09-09
Life Chemicals
F6374-5339-1mg
1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one
1396768-92-5
1mg
$81.0 2023-09-09
Life Chemicals
F6374-5339-5mg
1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one
1396768-92-5
5mg
$103.5 2023-09-09
Life Chemicals
F6374-5339-2mg
1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one
1396768-92-5
2mg
$88.5 2023-09-09

1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one 関連文献

1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1396768-92-5 and Product Name: 1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one

Compound with the CAS number 1396768-92-5 and the product name 1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in drug development, particularly in the modulation of biological pathways associated with neurological and cardiovascular diseases. The unique structural features of this molecule, including its piperidine core and furan-based side chain, contribute to its distinctive chemical properties and biological activities.

The synthesis of 1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the furan moiety into the molecular framework enhances its interactions with biological targets, making it a promising candidate for further investigation. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both preclinical and clinical research.

In the realm of medicinal chemistry, the exploration of novel scaffolds is crucial for developing next-generation therapeutics. The structural motif of 1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one exhibits similarities to known bioactive molecules, suggesting potential therapeutic efficacy. Specifically, the piperidine ring is a common pharmacophore in drugs targeting central nervous system disorders, while the furan side chain may contribute to interactions with specific enzymes or receptors. This combination makes the compound an intriguing subject for further biochemical studies.

Recent research has highlighted the importance of sulfanyl-containing compounds in pharmacology due to their ability to modulate enzyme activity and receptor binding. The presence of a sulfanyl group in 1-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]ethan-1-one may play a critical role in its mechanism of action. Studies have shown that sulfanyl derivatives can exhibit potent inhibitory effects on various kinases and phosphodiesterases, which are key targets in diseases such as cancer and inflammation. The unique positioning of the sulfanyl group within this molecule may enhance its binding affinity and selectivity towards these targets.

The compound's potential applications extend beyond traditional therapeutic areas. Its structural complexity suggests that it may also be useful in the development of probes for biochemical assays and as a building block for more complex drug candidates. The ability to modify specific functional groups while maintaining overall molecular integrity offers flexibility in drug design. This adaptability is particularly valuable in medicinal chemistry, where optimizing efficacy and minimizing side effects are primary goals.

Advances in computational chemistry have further accelerated the discovery process for compounds like 1-[4-{(furan-2-ylmethyl)sulfanyl}methyl)piperidin-l-yI]ethan-l-one. Molecular modeling techniques allow researchers to predict binding interactions and optimize lead structures before experimental synthesis. These computational tools have been instrumental in identifying promising candidates for further validation through experimental studies. The integration of computational methods with traditional synthetic approaches has significantly enhanced the efficiency of drug discovery programs.

The safety profile of any pharmaceutical compound is paramount before it can be considered for clinical use. Preliminary toxicological studies on 1-[4-{(furan-Z-ylmethyl)sulfanyl}methyl)piperidin-l-yI]ethan-l-one have shown encouraging results, indicating low toxicity at relevant doses. However, comprehensive safety assessments are necessary to ensure its suitability for human consumption. These studies often involve evaluating acute toxicity, chronic exposure effects, and potential long-term health risks.

The role of academic institutions and pharmaceutical companies in advancing drug development cannot be overstated. Collaborative efforts between researchers from different disciplines have led to breakthroughs in understanding disease mechanisms and identifying novel therapeutic agents. The case of 1-[4-{(furan-Z-ylmethyl)sulfanyl}methyl)piperidin-l-yI]ethan-l-one exemplifies how interdisciplinary research can drive innovation in medicinal chemistry.

Future directions for research on this compound include exploring its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for optimizing dosing regimens and improving therapeutic outcomes. Additionally, investigating its interactions with biological targets at a molecular level will provide insights into its mechanism of action and potential side effects.

The development of new drugs is a lengthy and resource-intensive process that requires meticulous planning and execution. However, the promise offered by compounds like 1-[4-{(furan-Z-ylmethyl)sulfanyl}methyl)piperidin-l-yI]ethan-l-one underscores the importance of continued investment in pharmaceutical research. Each advancement brings us closer to addressing unmet medical needs and improving patient care worldwide.

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